2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
This compound belongs to the thiazolo[4,5-d]pyridazinone class, characterized by a fused bicyclic core comprising a thiazole and pyridazine ring. The 3,4-dimethoxyphenyl substituent at the 7-position introduces electron-donating methoxy groups, which may enhance solubility and modulate electronic interactions in biological systems. The 2-methyl group and acetamide moiety at the 5-position contribute to steric and hydrogen-bonding properties, respectively.
Properties
IUPAC Name |
2-[7-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-8-18-14-15(25-8)13(19-20(16(14)22)7-12(17)21)9-4-5-10(23-2)11(6-9)24-3/h4-6H,7H2,1-3H3,(H2,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFSKQFRPHSERZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide , a thiazolo-pyridazine derivative, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 350.41 g/mol. The structure features a thiazolo-pyridazine core, which is known for its pharmacological potential due to the presence of various functional groups that can interact with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include the formation of the thiazole ring followed by acylation processes to introduce the acetamide group. Specific synthetic routes can vary based on starting materials and desired yields.
Anticancer Activity
Research has indicated that compounds with similar thiazolo-pyridazine structures exhibit anticancer properties . For instance, derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies on our compound suggest that it may inhibit proliferation in cancer cells, although detailed IC50 values are yet to be established.
Antioxidant Properties
The compound's potential as an antioxidant has been investigated through assays measuring its ability to scavenge free radicals and inhibit lipid peroxidation. In preliminary tests, it demonstrated significant antioxidant activity comparable to well-known antioxidants, indicating its potential utility in preventing oxidative stress-related diseases.
Enzyme Inhibition
Inhibition of specific enzymes such as lipoxygenase and cyclooxygenase is another area of interest. Compounds structurally related to our target have been reported to inhibit these enzymes, which play critical roles in inflammatory processes. The activity profile of our compound suggests it may also exhibit similar enzyme inhibition capabilities.
Case Studies and Research Findings
- Anticancer Studies : A study involving thiazolo-pyridazine derivatives reported that certain compounds induced apoptosis in human cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.
- Antioxidant Assays : In vitro assays demonstrated that compounds with similar structures significantly reduced malondialdehyde (MDA) levels in treated cells, indicating a reduction in oxidative stress markers.
- Enzyme Activity : A comparative study showed that thiazolo-pyridazine derivatives inhibited lipoxygenase activity with IC50 values ranging from 25 µM to 50 µM, suggesting that our compound might possess similar inhibitory effects.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-benzylidene-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine | Thiazolo-pyrimidine core | Antimicrobial |
| Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine | Similar core structure | Anticancer |
| 5-(4-Methoxyphenyl)-7-methylthiazolo[3,2-a]pyrimidinone | Different phenolic substituent | Anti-inflammatory |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and physicochemical differences between the target compound and its analogs:
Key Observations:
Substituent Effects: The target compound’s 3,4-dimethoxyphenyl group likely improves aqueous solubility compared to Analog 1’s single methoxy group. This is consistent with , where methoxy and piperazinyl groups in pyrimido-oxazines enhanced solubility and retention times . Thienyl vs. Aryl Groups: Analog 2’s thienyl substituent (vs.
Synthetic Accessibility: Microwave-assisted synthesis (used for Analog 4) offers faster reaction times and higher yields compared to conventional methods, as noted in . The target compound may benefit from similar optimization.
Chromatographic Behavior :
- While HPLC data for the target are unavailable, Analog 3’s high purity (99.34%) and short retention time (9.37 min) suggest efficient separation protocols for related bicyclic systems .
Bioactivity Inference: The acetamide moiety in the target compound mirrors the acrylamide group in Analog 3, which covalently binds kinases in .
Preparation Methods
Cyclocondensation of Chlorinated Dioxo Esters with Carbothioamides
This method, adapted from thiazolo[4,5-d]pyridazinone syntheses, proceeds via:
Synthesis of 3-Chloro-2,4-dioxo-4-(3,4-dimethoxyphenyl)butanoic Acid Methyl Ester
Thiazole Ring Formation
Pyridazinone Annulation
High-Pressure Q-Tube Mediated Cyclocondensation
A modern approach employs a Q-Tube reactor for enhanced regioselectivity:
Preparation of 3-Oxo-2-(3,4-dimethoxyphenylhydrazono)propanal
Reaction with 4-Thiazolidinone
Acetamide Side Chain Introduction
The 2-acetamide group is installed via nucleophilic substitution or late-stage coupling:
Chloro Intermediate Aminolysis
Synthesis of 5-Chlorothiazolo[4,5-d]pyridazinone
- Treat the core structure with POCl₃/DMF (Vilsmeier reagent) at 0°C→RT to introduce a chloro group at position 5.
Acetamide Coupling
Direct Acylation of Amine Precursor
Amination at Position 5
Acetylation
Structural Confirmation and Purity Assurance
Spectroscopic Characterization
Chromatographic Purity
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For kilogram-scale production:
- Solvent Choice : Replace DMF with 2-MeTHF (recyclable, lower toxicity).
- Catalyst : Use immobilized lipase (e.g., Candida antarctica) for enantioselective acylation (ee >99%).
- Waste Streams : Implement SO₂Cl₂ neutralization with NaHCO₃ to minimize environmental impact.
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Acetamide Hydrolysis
- Issue : Degradation under acidic conditions during workup.
- Solution : Neutralize reaction mixtures with Amberlyst A21 resin before extraction.
Emerging Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
